molecular formula C20H24N2O3S B5697352 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5697352
M. Wt: 372.5 g/mol
InChI Key: LHDZKGXWHYGLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been used in scientific research for decades. DSP-4 is a selective neurotoxin that targets noradrenergic neurons, which are involved in regulating a variety of physiological processes.

Mechanism of Action

1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a selective neurotoxin that targets noradrenergic neurons by binding to the norepinephrine transporter (NET). Once inside the neuron, this compound is oxidized to form a reactive metabolite that damages the neuron. This damage ultimately leads to the degeneration and death of the noradrenergic neuron.
Biochemical and physiological effects:
The degeneration and death of noradrenergic neurons caused by this compound leads to a reduction in norepinephrine levels in the brain and peripheral tissues. This reduction in norepinephrine levels has been shown to affect a variety of physiological processes, including blood pressure, heart rate, thermoregulation, and behavior.

Advantages and Limitations for Lab Experiments

The use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research has several advantages. This compound selectively targets noradrenergic neurons, which allows for the precise manipulation of this neural system. Additionally, this compound has a relatively long half-life, which allows for the sustained depletion of noradrenergic neurons. However, the use of this compound in lab experiments also has several limitations. The damage caused by this compound is irreversible, which limits the ability to study the recovery of noradrenergic neurons. Additionally, the use of this compound can lead to off-target effects, such as the depletion of other monoamine neurotransmitter systems.

Future Directions

There are several future directions for the use of 1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research. One area of interest is the role of noradrenergic neurons in addiction and drug abuse. This compound has been shown to reduce drug-seeking behavior in animal models, suggesting that noradrenergic neurons may play a role in addiction. Another area of interest is the use of this compound to study the role of noradrenergic neurons in neurodegenerative diseases, such as Parkinson's disease. This compound has been shown to exacerbate the symptoms of Parkinson's disease in animal models, suggesting that noradrenergic neurons may play a protective role in this disease.

Synthesis Methods

1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperazine to form 4-(2,5-dimethylbenzenesulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone to form this compound.

Scientific Research Applications

1-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to study the role of noradrenergic neurons in various physiological and pathological processes. For example, this compound has been used to investigate the role of noradrenergic neurons in regulating blood pressure, heart rate, and thermoregulation. This compound has also been used to study the role of noradrenergic neurons in depression, anxiety, and stress.

properties

IUPAC Name

1-[4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-15-4-5-16(2)20(14-15)26(24,25)22-12-10-21(11-13-22)19-8-6-18(7-9-19)17(3)23/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDZKGXWHYGLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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